molecular formula C7H8BNO3 B1398729 (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid CAS No. 859160-67-1

(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid

Cat. No. B1398729
M. Wt: 164.96 g/mol
InChI Key: WXPCRKQPGFIHQC-WEVVVXLNSA-N
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Description

(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid, also known as EHBA, is an organic compound in the family of boronic acids and esters. It is a colorless, crystalline solid with a melting point of 204-206°C. EHBA is used in a variety of scientific research applications, including organic synthesis, biological assays, and drug discovery. This compound has a wide range of biochemical and physiological effects, making it a valuable tool for researchers.

Scientific research applications

  • Synthesis and Structure Analysis: Boronic acids, including phenylboronic acids, act as synthetic intermediates and building blocks in various fields like medicine, agriculture, and industrial chemistry. They are used in sensing, protein manipulation, therapeutics, biological labeling, and separation. The introduction of aminophosphonic acid groups into a boronic acid may offer new application opportunities (R. Zhang et al., 2017).

  • Inhibition of Class C Beta-Lactamases: Aromatic boronic acids are known as reversible inhibitors of class C beta-lactamases. This property makes them relevant in the context of certain bacterial enzymes, potentially offering pathways for therapeutic applications (T. Beesley et al., 1983).

  • Carbohydrate Binding: Boronic acids have shown effectiveness in binding carbohydrates under physiologically relevant conditions. This property could be exploited in the design of receptors and sensors for cell-surface glycoconjugates, which has implications in medical diagnostics and biochemistry (Meenakshi Dowlut & D. Hall, 2006).

  • Catalytic Applications: Boronic acids, including phenylboronic acids, have been utilized as catalysts in various organic reactions. They can activate hydroxy functional groups under mild conditions, enabling transformations like the formation of amides, cycloadditions, and conjugate additions (D. Hall, 2019).

  • Fluorescent Chemosensors: Boronic acids interact with cis-1,2- or 1,3-diol to form complexes that can be used as fluorescent sensors. This property is utilized for the detection of carbohydrates and bioactive substances, important for disease prevention, diagnosis, and treatment (S. Huang et al., 2012).

  • Glucose Sensing: Phenylboronic acids, when incorporated into certain polymers, can respond to glucose levels, which is beneficial for glucose-sensing devices. This application is particularly relevant for monitoring blood glucose levels in physiological conditions (A. Kikuchi et al., 1996).

properties

IUPAC Name

[2-[(E)-hydroxyiminomethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO3/c10-8(11)7-4-2-1-3-6(7)5-9-12/h1-5,10-12H/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPCRKQPGFIHQC-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C=NO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC=CC=C1/C=N/O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726023
Record name {2-[(E)-(Hydroxyimino)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid

CAS RN

859160-67-1
Record name {2-[(E)-(Hydroxyimino)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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